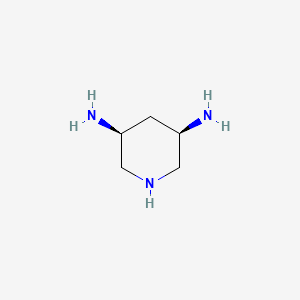

(3S,5R)-piperidine-3,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13N3 |

|---|---|

Molecular Weight |

115.18 g/mol |

IUPAC Name |

(3R,5S)-piperidine-3,5-diamine |

InChI |

InChI=1S/C5H13N3/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3,6-7H2/t4-,5+ |

InChI Key |

VMMXQCOKHQCHHD-SYDPRGILSA-N |

Isomeric SMILES |

C1[C@H](CNC[C@H]1N)N |

Canonical SMILES |

C1C(CNCC1N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3s,5r Piperidine 3,5 Diamine and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for accessing specific stereoisomers of functionalized piperidines. These strategies are designed to create the desired absolute stereochemistry at the C3 and C5 positions of the piperidine (B6355638) ring.

Chiral pool synthesis leverages the inherent chirality of readily available natural products as starting materials. This strategy transfers the stereochemical information from the starting material to the target molecule through a series of chemical transformations.

Naturally occurring amino acids are valuable chiral precursors for complex molecule synthesis. L-serine, for example, has been utilized as a starting point for the synthesis of enantiopure piperidine derivatives. A notable strategy involves the transformation of L-serine into pseudo-C2 symmetric aminodiepoxides. cgiqtectijuana.mx These diepoxides can then undergo a double ring-opening reaction with various amines in the presence of a promoter like lithium perchlorate (B79767) (LiClO₄) to yield enantiopure 4-amino-3,5-dihydroxypiperidines. cgiqtectijuana.mxnih.gov The reaction proceeds with complete regioselectivity, where the nucleophilic amine attacks the terminal carbons of the epoxide rings. cgiqtectijuana.mx This method provides a reliable route to both (3S,5S) and (3R,5R) enantiomers by starting with the appropriate enantiomer of the aminodiepoxide, which itself is derived from L-serine. cgiqtectijuana.mx

The table below summarizes the results of the amine-induced cyclization of an enantiopure N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine derived from L-serine. cgiqtectijuana.mx

| Entry | Amine (R-NH₂) | Product | Yield (%) |

| 1 | Benzylamine | (3S,5S)-N-benzyl-4-(dibenzylamino)-3,5-dihydroxypiperidine | 82 |

| 2 | Aniline | (3S,5S)-4-(dibenzylamino)-3,5-dihydroxy-N-phenylpiperidine | 75 |

| 3 | p-Methoxybenzylamine | (3S,5S)-4-(dibenzylamino)-3,5-dihydroxy-N-(p-methoxybenzyl)piperidine | 85 |

| 4 | Allylamine | (3S,5S)-N-allyl-4-(dibenzylamino)-3,5-dihydroxypiperidine | 79 |

Data sourced from Concellón, J. M., et al. (2008). cgiqtectijuana.mx

The use of chiral building blocks is a cornerstone of chiral pool synthesis. These are versatile intermediates that already contain one or more stereocenters and can be elaborated into a variety of target molecules. In the context of piperidine synthesis, intermediates derived from natural sources like D-mannose serve as powerful building blocks for creating functionally and stereochemically diverse piperidines. researchgate.net For instance, a D-mannose-derived aldehyde can be used in a double reductive amination strategy to produce various 3,4,5-trihydroxypiperidines. researchgate.net Similarly, the aminodiepoxides synthesized from L-serine are themselves excellent examples of chiral building blocks that lead to enantiopure piperidine cores. cgiqtectijuana.mxnih.gov This approach simplifies the synthetic challenge by embedding the required stereochemistry early in the synthetic sequence, avoiding the need for chiral separations or complex asymmetric reactions later on.

Asymmetric catalysis offers a highly efficient and atom-economical alternative for synthesizing chiral molecules. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Asymmetric hydrogenation is a powerful method for producing chiral N-heterocyclic compounds by the reduction of unsaturated precursors. nih.govrsc.org This "after cyclization" strategy typically involves the hydrogenation of an unsaturated ring, such as a pyridine (B92270) or dihydropyridine (B1217469), using a chiral transition metal complex. nih.govrsc.org For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium (B92312) salts has been shown to produce cis-configurated hydroxypiperidine esters with excellent yield, enantioselectivity (up to 97% ee), and diastereoselectivity (>20:1 dr). rsc.org

While direct asymmetric hydrogenation to form a diamino-piperidine like (3S,5R)-piperidine-3,5-diamine is less commonly documented, the synthesis of the related cis-3,5-diamino-piperidine (DAP) scaffold involves the hydrogenation of a substituted pyridine ring. nih.gov In a reported synthesis, 3,5-diaminopyridine (protected as a di-Boc derivative) was hydrogenated using 5% Rhodium on Carbon (Rh/C) under high pressure (2200 psi) to yield the corresponding piperidine derivative. nih.gov Although this specific example was not reported as an enantioselective transformation, it highlights the viability of hydrogenating di-substituted pyridine precursors. The development of a suitable chiral catalyst system could potentially render such a reaction enantioselective.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Iridium Complex | 5-Hydroxypicolinate Pyridinium Salts | cis-Hydroxypiperidine Esters | Up to 97% | >20:1 |

| SKP-Rh Complex | 2-Substituted Dehydromorpholines | 2-Substituted Chiral Morpholines | Up to 99% | N/A |

Data compiled from multiple sources. nih.govrsc.org

Rhodium complexes are particularly effective catalysts for a range of enantioselective transformations leading to chiral piperidines. nih.gov One innovative approach is a rhodium-catalyzed reductive transamination of pyridinium salts. This method uses a chiral primary amine and a formic acid/triethylamine mixture to reduce the pyridine ring while simultaneously inducing chirality, offering excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net

Another powerful strategy is the rhodium-catalyzed asymmetric carbometalation, such as a reductive Heck reaction. nih.govsnnu.edu.cn This process couples aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine derivative. nih.govsemanticscholar.org The reaction, often utilizing a rhodium precursor like [Rh(cod)(OH)]₂ and a chiral phosphine (B1218219) ligand such as (S)-Segphos, can produce 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity (e.g., 96% ee). snnu.edu.cn These tetrahydropyridine (B1245486) intermediates can then be readily reduced to the corresponding chiral 3-substituted piperidines. snnu.edu.cnsemanticscholar.org This three-step sequence—partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and final reduction—provides versatile access to a wide array of enantioenriched piperidines. nih.govsnnu.edu.cn

The table below details the optimization of a rhodium-catalyzed carbometalation reaction. snnu.edu.cn

| Entry | Ligand | Base | Yield (%) | ee (%) |

| 1 | (S)-Segphos | CsOH | 81 | 96 |

| 2 | (S)-DTBM-Segphos | CsOH | 75 | 95 |

| 3 | (S)-Segphos | K₃PO₄ | 72 | 95 |

| 4 | (R,R)-QuinoxP* | CsOH | 65 | 92 |

Data sourced from Dong, J., et al. (2023). snnu.edu.cn

Asymmetric Catalytic Methods

Copper-Catalyzed Asymmetric Transformations

Copper catalysis offers a cost-effective and versatile platform for the synthesis of chiral piperidines. These methods often exploit the unique reactivity of copper to facilitate bond formations that are otherwise challenging. Key strategies include intramolecular C-H amination and asymmetric Michael additions.

One prominent approach involves the intramolecular radical C-H amination/cyclization of N-fluorosulfonamides, which can be catalyzed by copper complexes. nih.gov This methodology allows for the construction of the piperidine ring through the direct functionalization of an unactivated C-H bond. For instance, a copper(I) catalyst can enable the cyclization of N-fluoroalkylamines to form piperidine cores. unirioja.es The reaction proceeds via a proposed copper(I/II) redox cycle, where the N-F bond acts as both an oxidant and a subsequent nitrogen source for the newly formed ring. unirioja.es While not yet demonstrated for the direct synthesis of this compound, this strategy holds potential for creating substituted piperidines with high regioselectivity. unirioja.es

Another powerful copper-catalyzed method is the asymmetric Michael reaction. Chiral copper complexes can effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems, establishing new stereocenters with high enantioselectivity. researchgate.net For example, the addition of α-amino acid amides to Michael acceptors in the presence of a copper catalyst can generate products with quaternary stereocenters at room temperature. researchgate.net This approach could be adapted to construct precursors for 3,5-disubstituted piperidines by carefully selecting the appropriate Michael acceptor and nucleophile.

The table below summarizes representative copper-catalyzed transformations relevant to piperidine synthesis.

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Features |

| Copper(I) Complex | Intramolecular C-H Amination | N-Fluoroalkylamine | Substituted Piperidine | Direct C-H functionalization; High regioselectivity. unirioja.es |

| Copper(I)/Chiral Ligand | Asymmetric Michael Addition | α-Amino Acid Amide + Enone | Adduct with Quaternary Stereocenter | High enantioselectivity; Mild reaction conditions. researchgate.net |

| Copper(II)/Chiral Ligand | Enantioselective Cyanidation | Fluorosubstituted Amine | Chiral Aminonitrile | Precursor for cyclization to chiral piperidines. nih.gov |

Other Metal-Catalyzed Asymmetric Routes

A variety of transition metals beyond copper, including ruthenium, rhodium, iridium, and palladium, have been successfully employed in the asymmetric synthesis of chiral piperidines. These metals catalyze a diverse range of transformations, such as hydrogenation, hydroarylation, and cyclization reactions.

Ruthenium (Ru): Ruthenium catalysts are particularly effective in dynamic kinetic asymmetric transformations (DYKAT). A notable example is the synthesis of 3,5-dioxygenated piperidines, which are precursors to diamine derivatives. In this process, a mixture of achiral cis- and racemic trans-3,5-piperidine diol is treated with an enzyme (for acylation) and a ruthenium catalyst (for epimerization). acs.orgacs.org The ruthenium complex epimerizes the hydroxyl groups, allowing the enzyme to selectively acylate the (R)-configured alcohol, ultimately transforming the entire mixture into a single, highly enantioenriched cis-(3R,5S)-diacetate. acs.orgnih.gov

Rhodium (Rh): Rhodium-catalyzed asymmetric reactions provide powerful routes to enantioenriched 3-substituted piperidines from pyridine derivatives. nih.gov One strategy involves a three-step sequence: partial reduction of pyridine, a Rh-catalyzed asymmetric reductive Heck reaction with an aryl or vinyl boronic acid, and a final reduction. nih.govsnnu.edu.cn This key carbometalation step creates the C3-substituent and sets the crucial stereocenter with excellent enantioselectivity. snnu.edu.cn

Iridium (Ir) and Palladium (Pd): Iridium catalysts are highly effective for the asymmetric hydrogenation of pyridinium salts, yielding stereodefined piperidines. nih.gov Palladium catalysis has been utilized in the oxidative amination of non-activated alkenes to form substituted piperidines and in photoinduced formal asymmetric allylic substitution reactions, which generate optically pure 2-alkyltetrahydropyridine scaffolds without requiring a pre-installed allylic group. nih.govacs.org

The following table highlights key metal-catalyzed asymmetric routes.

| Metal Catalyst | Reaction Type | Substrate | Product Stereochemistry | Key Features |

| Ruthenium | Dynamic Kinetic Asymmetric Transformation (DYKAT) | rac/meso-3,5-Piperidine diol | cis-(3R,5S)-Diacetate | Excellent diastereo- and enantioselectivity. acs.orgacs.org |

| Rhodium | Asymmetric Reductive Heck | Dihydropyridine + Boronic Acid | 3-Substituted Tetrahydropyridine | High yield and enantioselectivity; Wide functional group tolerance. nih.govsnnu.edu.cn |

| Iridium | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salt | 2-Substituted Piperidine | Stereoselective reduction of the aromatic ring. nih.gov |

| Palladium | Photoinduced Asymmetric Allylic Substitution | Piperidine Derivative | 2-Alkyltetrahydropyridine | High efficiency and enantioselectivity. acs.org |

Diastereoselective Synthesis

Strategies for Control of Relative Stereochemistry

Controlling the relative stereochemistry at the C3 and C5 positions is critical for the synthesis of this compound, which has a cis relationship between the two amino groups. A primary strategy for achieving this is through the catalytic hydrogenation of a corresponding 3,5-disubstituted pyridine precursor.

The synthesis of the cis-3,5-diaminopiperidine scaffold can be achieved by starting with 2-chloro-3,5-dinitropyridine. nih.gov The synthetic sequence involves:

Hydrogenation of the two nitro groups to produce 3,5-diaminopyridine.

Protection of the resulting amino groups, for example, as di-Boc derivatives.

High-pressure hydrogenation of the pyridine ring using a catalyst such as Rhodium on carbon (Rh/C). nih.gov

This final hydrogenation step is highly diastereoselective, preferentially yielding the cis isomer. nih.gov The stereochemical outcome is dictated by the approach of the pyridine ring to the surface of the heterogeneous catalyst. The separation of the resulting cis/trans mixture can then be performed by chromatography to isolate the pure cis diastereomer. novartis.com Subsequent separation of the enantiomers, for instance, by Simulated Moving Bed (SMB) chromatography, allows for the isolation of all four possible stereoisomers in high purity. novartis.com

| Starting Material | Key Transformation | Catalyst | Major Diastereomer | Reference |

| N-Boc-3,5-diaminopyridine | Catalytic Hydrogenation | 5% Rh/C | cis-N,N'-di-Boc-piperidine-3,5-diamine | nih.gov |

| 5-Aryl-substituted Pyridine Derivative | Catalytic Hydrogenation | Not specified | cis/trans mixture | novartis.com |

Memory of Chirality in Synthetic Transformations

The "memory of chirality" (MOC) is a synthetic concept where the stereochemical information of a chiral substrate is temporarily lost in a reactive intermediate (e.g., an enolate) but is effectively transferred to the product during a subsequent bond-forming step. nih.gov This phenomenon allows for the synthesis of stereochemically enriched products from chiral starting materials without the need for an external chiral catalyst or auxiliary.

This principle has been successfully applied to the asymmetric synthesis of piperidines with adjacent stereocenters. nih.govresearchgate.net In a key example, the intramolecular S_N2' cyclization of α-amino ester enolates provides piperidine derivatives with excellent diastereoselectivity and enantioselectivity. nih.gov The chirality of the starting α-amino ester is retained in the final product despite the formation of a planar or rapidly inverting enolate intermediate. The preservation of chirality is often enhanced by steric factors, such as the Thorpe-Ingold effect, which can restrict the conformational freedom of the intermediate and favor a specific reaction pathway that leads to the observed stereochemical outcome. nih.govresearchgate.net

While MOC is most commonly demonstrated for the formation of vicinal stereocenters, the underlying principles of conformational control in reactive intermediates could potentially be extended to control the relative stereochemistry in 1,3-disubstituted systems like this compound.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of enzymatic catalysis (high selectivity, mild conditions) with traditional chemical transformations to create efficient and sustainable synthetic routes. These approaches are particularly valuable for establishing the precise stereochemistry required in molecules like this compound.

One powerful chemoenzymatic strategy is the dynamic kinetic asymmetric transformation (DYKAT) used to prepare enantioenriched 3,5-disubstituted piperidine precursors. acs.orgnih.gov This method starts with a mixture of cis and trans 3,5-piperidine diols and uses a dual-catalyst system:

An Enzyme: A lipase (B570770), such as Candida antarctica lipase B (often immobilized, e.g., as Novozym 435) or Pseudomonas cepacia lipase (PS-C), selectively acylates one enantiomer of the diol. acs.orgacs.org

A Metal Catalyst: A ruthenium complex, such as one based on the Shvo catalyst, continuously racemizes (epimerizes) the slower-reacting enantiomer of the diol. acs.org

This concurrent process channels the entire mixture of starting diols into a single, highly enantioenriched diacylated product, such as cis-(3R,5S)-diacetate, with excellent diastereoselectivity. acs.orgnih.gov This diacetate is a versatile intermediate that can be further transformed into the desired diamine.

Another emerging chemoenzymatic route involves a one-pot amine oxidase/ene imine reductase cascade for the asymmetric dearomatization of activated pyridines. nih.gov This biocatalytic approach converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov The amine oxidase first creates a dihydropyridinium intermediate, which is then stereoselectively reduced by an ene imine reductase, establishing the final chirality of the product. This method provides a sustainable pathway to chiral piperidines from readily available aromatic precursors. nih.gov

| Method | Key Enzymes/Catalysts | Substrate | Product | Key Advantage |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Lipase (e.g., PS-C) + Ru-catalyst | rac/meso-3,5-Piperidine diol | cis-(3R,5S)-Diacetate | High yield and stereoselectivity from a diastereomeric mixture. acs.orgnih.gov |

| Dearomatization Cascade | Amine Oxidase (AmOx) + Ene Imine Reductase (IRED) | N-substituted Tetrahydropyridine | Stereo-defined 3-substituted Piperidine | Asymmetric synthesis from achiral precursors under mild conditions. nih.gov |

De Novo Synthesis Strategies and Cyclization Reactions

The de novo construction of the piperidine ring is a cornerstone of synthetic organic chemistry, offering multiple pathways to access substituted derivatives like this compound. These strategies involve forming the heterocyclic ring from acyclic precursors through various cyclization reactions.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful method for forming the piperidine ring, where a linear substrate containing a nitrogen atom and a reactive functional group undergoes ring closure. nih.gov The reaction typically involves the formation of a new carbon-nitrogen or carbon-carbon bond. nih.gov Common approaches include aza-Michael reactions, electrophilic cyclization, and radical-mediated cyclizations. nih.govresearchgate.net For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can produce piperidines through an acid-mediated process that generates an iminium ion, which is subsequently reduced. nih.gov The primary challenge in these pathways is achieving high stereo- and regioselectivity, often addressed through the use of chiral ligands and catalysts. nih.gov

Table 1: Selected Intramolecular Cyclization Approaches for Piperidine Synthesis

| Cyclization Type | Key Features | Reference |

|---|---|---|

| Reductive Hydroamination | Acid-mediated cascade of alkynes. | nih.gov |

| Oxidative Amination | Gold(I) or Palladium catalyzed difunctionalization of non-activated alkenes. | nih.gov |

| Aza-Prins Cyclization | Reaction of N-tosyl homoallylamine with carbonyl compounds catalyzed by AlCl₃. | organic-chemistry.org |

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has become a prominent tool for synthesizing a wide array of carbo- and heterocycles, including piperidines. semanticscholar.org This approach utilizes ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to form a double bond within a linear diene precursor, thereby closing the ring. organic-chemistry.orgsemanticscholar.org The synthesis of trans-(3S)-amino-piperidines bearing substituents at the C-4 position has been successfully achieved using RCM. acs.org In this methodology, the absolute stereochemistry was controlled by starting with D-serine. acs.org The resulting unsaturated piperidine ring is then typically reduced via stereoselective hydrogenation to yield the final saturated heterocycle. acs.org The functional group tolerance of modern RCM catalysts makes this a versatile route, though the presence of basic nitrogen atoms can sometimes inhibit catalyst activity. semanticscholar.org

Dearomatization of Pyridine Derivatives

The dearomatization of pyridine derivatives is one of the most direct and widely used methods to access the piperidine scaffold. nih.gov This strategy is particularly relevant for the synthesis of this compound.

A key synthesis of a protected form of 3,5-diaminopiperidine starts from 2-chloro-3,5-dinitropyridine. nih.gov The synthesis proceeds through the following key steps:

Hydrogenation of Nitro Groups: The two nitro groups are reduced to amines using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 3,5-diaminopyridine. nih.gov

Protection of Amino Groups: The resulting diamine is protected, for example, as a di-Boc derivative. nih.gov

Catalytic Hydrogenation of the Pyridine Ring: The protected diaminopyridine is then subjected to high-pressure hydrogenation (e.g., 2200 psi) at elevated temperatures (110 °C) using a Rhodium on carbon (Rh/C) catalyst in the presence of acetic acid. This step reduces the aromatic ring to the piperidine core. nih.gov

This hydrogenation typically yields a mixture of cis and trans stereoisomers. researchgate.net The scalable separation of these isomers can be achieved using preparative chromatography, such as Simulated Moving Bed (SMB) chromatography, to first separate the cis and trans racemates, followed by chiral separation to isolate the four individual enantiopure isomers. researchgate.net

Other advanced dearomatization methods include:

Arenophile-Mediated Dearomatization: This approach can introduce heteroatom functionalities directly onto the ring without prior activation of the pyridine substrate. nih.govchemistryviews.org

Chemo-enzymatic Dearomatization: Combining chemical synthesis with biocatalysis, this method uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org

Table 2: Catalysts and Conditions for Pyridine Dearomatization

| Starting Material | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Di-Boc-3,5-diaminopyridine | 5% Rh/C | 2200 psi H₂, 110 °C, Acetic Acid | Boc-protected 3,5-diaminopiperidine | nih.gov |

| Substituted Pyridines | Rh/BINAP | Boronic acid | Enantioenriched Dihydropyridines | mdpi.com |

Ring-Opening Reactions of Aziridines and Epoxides

The construction of the piperidine ring can also be achieved through the intramolecular ring-opening of strained three-membered rings like aziridines and epoxides. researchgate.netthieme-connect.de This strategy involves a nucleophilic attack that opens the three-membered ring, with a tethered group completing the formation of the six-membered piperidine. For example, the reaction of racemic epoxides with n-BuLi/(−)-sparteine can lead to enantioenriched 2-phenyl-3-(hydroxymethyl)piperidine. acs.org

A powerful variant is the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion. researchgate.net This intermediate can be generated from a precursor like 4-hydroxybutylaziridine. Its subsequent reaction with an organocopper reagent achieves a regioselective and stereoselective ring-opening to afford 2-alkylsubstituted piperidines. researchgate.net This method allows for C-C bond formation on a "non-activated" aziridine (B145994) via the transient aziridinium ion. researchgate.net

Rearrangement Reactions for Piperidine Ring Formation

Sigmatropic rearrangements provide an elegant means of forming or expanding rings to create piperidine structures. The aza- acs.orgchemistryviews.org-Wittig rearrangement of vinylaziridines, for example, is an efficient method for preparing six-membered nitrogen heterocycles. mdpi.com More recently, various rearrangement reactions, including the Diaza-Cope, Curtius, and Schmidt rearrangements, have been employed in the synthesis of six-membered heterocycles like piperazines, with the principles being applicable to piperidine synthesis as well. tandfonline.com An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid, a related structure, was achieved via a Curtius-type rearrangement as a key step to install the amino group from an optically active half-acid precursor. elsevierpure.com

Process Optimization and Scalability in this compound Synthesis

Transitioning the synthesis of a specific stereoisomer like this compound from a laboratory scale to a larger, preparative scale presents significant challenges in purification and stereochemical control. nih.gov A crucial aspect of scalability is the separation of stereoisomers that are often formed during the synthesis.

For 3,5-disubstituted piperidines formed via pyridine hydrogenation, a common outcome is a mixture of cis and trans isomers. researchgate.net A scalable and effective strategy involves a multi-step chromatographic separation:

Separation of Diastereomers: The initial cis/trans mixture of racemates is separated using preparative normal phase chromatography. researchgate.net

Separation of Enantiomers: Each racemate (cis and trans) is then resolved into its constituent enantiomers using a chiral separation technique like Simulated Moving Bed (SMB) chromatography. researchgate.net

This approach has been successfully used to obtain all four enantiopure isomers of a 5-aryl-substituted nipecotic acid derivative in gram quantities, demonstrating its viability for large-scale production. researchgate.net

Optimization of the synthetic route also involves modifying protecting groups and reaction conditions to improve yields and selectivity. In the development of renin inhibitors featuring a (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamide core, extensive chemical modification of various parts of the molecule was undertaken to optimize for high inhibitory activity and favorable pharmacokinetic properties. nih.gov Such optimization studies, while focused on a larger final molecule, provide valuable insights into the chemical robustness and potential modifications of the (3S,5R)-piperidine scaffold itself. nih.gov

Development of Efficient and Economic Synthetic Routes

An established route to the cis-3,5-diaminopiperidine (DAP) scaffold, which is a racemic mixture of (3S,5R)- and (3R,5S)-enantiomers, begins from commercially available 2-chloro-3,5-dinitropyridine. nih.govucsd.edu This method is notable for its use of fundamental chemical transformations, though it requires significant optimization for economic viability and stereochemical control. nih.gov

The key steps in this synthetic pathway are:

Reduction of Nitro Groups: The two nitro groups of the starting pyridine are reduced to primary amines via catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst at room temperature to yield 3,5-diaminopyridine. nih.gov

Protection of Amino Groups: To prevent unwanted side reactions in the subsequent step, the newly formed amino groups are protected. A common and effective protecting group is tert-butyloxycarbonyl (Boc), which is introduced using di-tert-butyl dicarbonate (B1257347) to form the di-Boc protected intermediate. nih.gov

Pyridine Ring Reduction: The most challenging step is the hydrogenation of the aromatic pyridine ring to the corresponding piperidine. This transformation requires harsh conditions, including very high pressure (e.g., 2200 psi), elevated temperatures (e.g., 110 °C), and a robust catalyst such as rhodium on carbon (Rh/C) in the presence of acetic acid. nih.gov This step stereoselectively yields the cis-piperidine derivative. nih.govucsd.edu

Deprotection: The final step involves the removal of the Boc protecting groups to yield the target cis-3,5-diaminopiperidine.

This route's economic efficiency is hampered by the high-pressure hydrogenation step, which requires specialized industrial equipment. Furthermore, the process yields a racemic mixture, necessitating a subsequent resolution step to isolate the desired (3S,5R)-enantiomer, adding complexity and cost. nih.gov Kinetic resolution is one possible strategy, although it inherently limits the maximum yield of a single enantiomer to 50%. nih.govacs.org

| Step | Transformation | Key Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Dinitro- to Diamino- | H₂, 10% Pd/C, Room Temperature | 3,5-Diaminopyridine | nih.gov |

| 2 | Amine Protection | Di-tert-butyl dicarbonate (Boc)₂O | Di-Boc-3,5-diaminopyridine | nih.gov |

| 3 | Pyridine Hydrogenation | H₂, 5% Rh/C, 2200 psi, 110 °C, Acetic Acid | cis-Di-Boc-3,5-diaminopiperidine | nih.gov |

| 4 | Deprotection | Acidic conditions | cis-3,5-Diaminopiperidine (racemic) | nih.gov |

Continuous Flow Synthesis Techniques

While a specific, fully continuous synthesis of this compound has not been detailed in the literature, the key transformations involved are highly amenable to flow chemistry. rsc.org Continuous flow processes offer significant advantages over batch synthesis, particularly for hydrogenation reactions, by enhancing safety, improving heat and mass transfer, and allowing for greater control and scalability. researchgate.netbeilstein-journals.org

The hydrogenation of both the nitro groups and the pyridine ring can be adapted to a continuous flow setup. researchgate.netmdpi.com In such a system, a solution of the substrate is pumped through a heated, pressurized tube reactor (a packed-bed reactor) containing a solid-supported heterogeneous catalyst. researchgate.netmdpi.com The generation of hydrogen in situ from the electrolysis of water is a key safety feature of modern flow hydrogenation systems, avoiding the need to store large volumes of compressed hydrogen gas. rsc.orgresearchgate.net

Advantages of a Potential Flow Synthesis:

Enhanced Safety: Containing pyrophoric catalysts in sealed cartridges and generating hydrogen on demand minimizes risks associated with high-pressure hydrogen gas and catalyst handling. rsc.org

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better selectivity and reproducibility. mdpi.commdpi.com

Improved Efficiency: Superior heat and mass transfer in microreactors can lead to significantly reduced reaction times and higher throughput compared to batch processing. beilstein-journals.orgmdpi.com

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler than scaling up large batch reactors.

| Parameter | Batch Hydrogenation | Continuous Flow Hydrogenation | Reference |

|---|---|---|---|

| Safety | High-pressure H₂ gas storage; handling of pyrophoric catalysts. | In situ H₂ generation; catalyst contained in cartridges. | rsc.orgresearchgate.net |

| Control | Difficult to control temperature gradients and mixing in large vessels. | Precise control over temperature, pressure, and residence time. | mdpi.com |

| Scalability | Requires larger, specialized high-pressure reactors. | Achieved by longer run times or parallel reactors. | researchgate.net |

| Efficiency | Can require long reaction times due to mass transfer limitations. | Enhanced reaction rates due to high surface-area-to-volume ratio. | mdpi.com |

Chromatography-Free Purification Strategies

For the economic production of bulk chemicals and active pharmaceutical ingredients, avoiding column chromatography is a primary goal. Crystallization is the most widely used and cost-effective method for purifying chiral compounds on an industrial scale. nih.govcrystallizationsystems.com

For a basic compound like this compound, the most effective chromatography-free purification strategy involves the formation of diastereomeric salts. researchgate.net This technique serves two purposes simultaneously: purification and chiral resolution.

The process involves these steps:

Salt Formation: The racemic cis-3,5-diaminopiperidine is treated with a single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid or (S)-mandelic acid, in a suitable solvent. researchgate.netwhiterose.ac.uk This reaction forms a pair of diastereomeric salts: [(3S,5R)-diamine / L-acid] and [(3R,5S)-diamine / L-acid].

Selective Crystallization: Diastereomers have different physical properties, including solubility. researchgate.net By carefully selecting the resolving agent and solvent system, conditions can be optimized so that one of the diastereomeric salts is significantly less soluble and preferentially crystallizes out of the solution. whiterose.ac.uk

Isolation and Liberation: The crystalline salt is isolated by filtration. The purified salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (or highly enriched) this compound free base. The resolving agent can often be recovered and recycled. researchgate.net

This method is highly scalable and relies on fundamental chemical and physical principles, making it an economically attractive alternative to preparative chiral chromatography. crystallizationsystems.com

| Technique | Principle | Applicability to this compound | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of salts with a chiral acid, which have different solubilities, allowing for separation by crystallization. | Highly applicable. The two basic amine groups can form salts with chiral acids like tartaric acid. | researchgate.netwhiterose.ac.uk |

| Preferential Crystallization | Direct crystallization of one enantiomer from a supersaturated racemic solution, seeded with a pure crystal. Requires the compound to form a conglomerate. | Potentially applicable, but depends on the crystalline nature of the racemic diamine. | researchgate.net |

| Kinetic Resolution | Enantioselective reaction that consumes one enantiomer faster than the other, allowing the unreacted enantiomer to be recovered. | Applicable, for instance, via enantioselective acylation, but with a maximum theoretical yield of 50%. | nih.govrsc.org |

Advanced Spectroscopic and Structural Elucidation of 3s,5r Piperidine 3,5 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of chiral molecules like (3S,5R)-piperidine-3,5-diamine. By analyzing the chemical shifts, coupling constants (J-values), and through-space interactions (Nuclear Overhauser Effect, NOE), the relative and absolute configurations of the stereocenters can be determined. whiterose.ac.uknih.gov The cis-1,3-diamine configuration, a key feature of the (3S,5R) isomer, gives rise to a characteristic pattern in the ¹H and ¹³C NMR spectra. nih.gov

The stereochemical assignment is often aided by the synthesis of derivatives, which can lock the conformation or introduce NMR-active handles. researchgate.net For instance, the formation of carbamates or the introduction of bulky protecting groups can influence the conformational equilibrium of the piperidine (B6355638) ring, making the distinction between axial and equatorial protons more pronounced. researchgate.net In many cases, the coupling constants between vicinal protons (³JHH) are particularly informative; large trans-diaxial couplings are typically observed in chair conformations, which can help to establish the relative stereochemistry of the substituents. whiterose.ac.uk

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2ax | 2.71-2.20 | m | - |

| H-2eq | 3.55-3.46 | m | - |

| H-3 | 3.96-3.73 | m | - |

| H-4ax | 1.67-1.38 | m | - |

| H-4eq | 2.71-2.20 | m | - |

| H-5 | 3.96-3.73 | m | - |

| H-6ax | 2.71-2.20 | m | - |

| H-6eq | 3.55-3.46 | m | - |

| Note: This table is a generalized representation based on typical chemical shifts for similar piperidine derivatives. clockss.org Actual values can vary depending on the specific derivative and solvent. |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration and the detailed conformational analysis of crystalline compounds. unimi.ituliege.be This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. researchgate.net For this compound or its crystalline derivatives, a successful single-crystal X-ray analysis provides definitive proof of the cis relationship between the two amino groups and the absolute stereochemistry at the C3 and C5 positions. mdpi.com

The resulting crystallographic data not only confirms the molecular structure but also reveals the preferred conformation of the piperidine ring in the solid state, which is typically a chair conformation. It also provides insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 2: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Note: The values in this table are placeholders and would be specific to a particular crystal structure determination. researchgate.netmdpi.com |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. researchgate.net By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), the molecular ion peak can be identified, which corresponds to the molecular weight of the compound. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. metabolomexchange.org

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. The way the molecule breaks apart upon ionization can reveal the presence of specific functional groups and the connectivity of the atoms. For piperidine derivatives, characteristic fragmentation pathways often involve the cleavage of the ring or the loss of substituents.

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Ion | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 116.1182 | Value |

| ESI+ | [M+Na]⁺ | 138.1002 | Value |

| Note: M represents the this compound molecule. Observed values would be determined experimentally. ESI refers to Electrospray Ionization. plos.org |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. nih.govresearchgate.net These techniques are complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa. spectroscopyonline.com For this compound, vibrational spectroscopy is used to confirm the presence of key functional groups such as the N-H bonds of the amine groups and the C-H and C-N bonds of the piperidine ring.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 | 3300-3500 |

| Amine (N-H) | Bend | 1590-1650 | Typically weak |

| Alkane (C-H) | Stretch | 2800-3000 | 2800-3000 |

| C-N | Stretch | 1020-1250 | 1020-1250 |

| Note: These are general ranges and the exact frequencies can be influenced by hydrogen bonding and the specific molecular environment. researchgate.netnepjol.info |

Theoretical and Computational Investigations of 3s,5r Piperidine 3,5 Diamine Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can map out the most likely pathway for a chemical transformation, providing crucial insights into reaction kinetics and thermodynamics.

For systems involving chiral diamines, DFT has been successfully employed to elucidate complex reaction mechanisms. For instance, in the copper-catalyzed reductive coupling of imines and allenamides to form chiral 1,2-diamino synthons, DFT calculations were instrumental in identifying the mechanism and the origin of the observed high diastereoselectivity. nih.gov The calculations revealed that the addition to the imine was a reversible step, a key insight for developing future catalyst-controlled stereoselective variants. nih.gov

Similarly, studies on the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers in DMSO have combined experimental kinetics with DFT calculations at the B3LYP/6-311G(d,p) level. researchgate.net These studies predicted a two-step mechanism where the proton transfer process is the rate-determining step. researchgate.net The theoretical calculations of activation energies aligned with experimental data, confirming the proposed pathway. researchgate.net

In the context of (3S,5R)-piperidine-3,5-diamine, DFT calculations could be applied to:

Catalytic Cycles: Elucidate the mechanism of reactions where the diamine acts as a chiral ligand or organocatalyst. This would involve locating transition states for bond-forming steps and identifying the enantio-determining step.

Reaction Energetics: Calculate the activation barriers and reaction energies for processes such as N-alkylation, N-acylation, or its participation in condensation reactions.

Role of Solvents and Additives: Investigate how explicit solvent molecules or additives, such as acids or bases, influence the reaction pathway and energy barriers, as has been demonstrated in the epoxidation of cyclic enones catalyzed by 1,2-diaminocyclohexane. acs.org

A hypothetical DFT study on the alkylation of this compound could yield data on the relative energy barriers for different reaction pathways, as illustrated in the table below.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Reaction Pathway

| Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Formation of Zwitterionic Intermediate | 15.2 |

| 2 | Proton Transfer (Rate-Determining) | 21.5 |

| 3 | Product Formation | 8.7 |

Conformational Analysis via Computational Methods (e.g., Molecular Dynamics Simulations)

The three-dimensional structure and conformational flexibility of this compound are critical to its function, particularly when it acts as a chiral ligand. The piperidine (B6355638) ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. The orientation of the two amino groups (axial or equatorial) further multiplies the number of possible stable conformers.

Molecular Dynamics (MD) simulations and other computational methods are essential for exploring this conformational landscape. MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its flexibility and the relative populations of different conformers. nih.gov For example, time-resolved Rydberg fingerprint spectroscopy combined with DFT-SIC model calculations on N-methyl piperidine (NMP) revealed its ultrafast conformational dynamics. rsc.org The study identified an equilibrium between chair and twist conformers in the excited state, separated by a specific energy difference. rsc.org

For this compound, computational analysis would focus on:

Identifying Low-Energy Conformers: Determining the relative stabilities of the diaxial, diequatorial, and axial-equatorial chair conformations, as well as non-chair forms.

Intramolecular Interactions: Quantifying intramolecular hydrogen bonds between the amino groups and the ring nitrogen, which can significantly influence conformational preference.

Solvent Effects: Simulating the compound in different solvents to understand how intermolecular interactions with the solvent affect the conformational equilibrium. nih.gov

Table 2: Theoretical Conformational Analysis of this compound

| Conformer | Amino Group Orientations | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Chair | Diequatorial | 0.00 | ~85% |

| Chair | Axial-Equatorial | 1.50 | ~10% |

| Chair | Diaxial | 2.80 | ~4% |

| Twist-Boat | - | 5.50 | <1% |

Note: Data are hypothetical and for illustrative purposes.

Molecular Modeling and Docking Studies for Rational Design (e.g., of derivatives)

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. pomics.com This is fundamental in drug discovery and catalyst design. For this compound, these methods can guide the rational design of derivatives with enhanced biological activity or catalytic performance.

Docking studies involve placing various conformations of a ligand into the binding site of a receptor and scoring the interactions to predict the most stable binding mode and affinity. ugm.ac.id Recent research on novel piperidine-containing hydrazone derivatives as cholinesterase inhibitors successfully used molecular docking to investigate the binding modes of the most effective compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Subsequent MD simulations confirmed the stability of the ligand-enzyme complexes. nih.gov Similarly, studies on piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists used molecular modeling to identify putative protein-ligand interactions responsible for their high affinity. nih.gov

For this compound, a typical workflow would be:

Target Identification: Select a protein target where a chiral diamine scaffold is known to be effective.

Derivative Design: In silico, create a library of virtual derivatives by adding various substituents to the amino groups or the piperidine ring of the parent compound.

Molecular Docking: Dock the parent compound and its derivatives into the active site of the target protein.

Binding Affinity Prediction: Score the docked poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity to estimate binding energy. pomics.com

Prioritization: Rank the derivatives based on their predicted binding affinity and interaction patterns, prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Example of a Molecular Docking Screening of Hypothetical Derivatives

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| This compound | Parent Compound | -6.5 | H-bond with Asp121 |

| Derivative 1 | N3-benzyl | -7.8 | H-bond with Asp121, Pi-Pi with Phe290 |

| Derivative 2 | N5-(4-chlorobenzoyl) | -8.9 | H-bond with Asp121, H-bond with Ser124, Halogen bond |

| Derivative 3 | N3,N5-dimethyl | -6.2 | H-bond with Asp121 (lost steric clash) |

Note: Data are hypothetical, targeting a generic enzyme active site.

Computational Prediction and Rationalization of Enantioselectivity

Predicting the enantioselectivity of a chiral catalyst or ligand is a significant challenge in computational chemistry, as it often depends on subtle energy differences (typically < 2 kcal/mol) between diastereomeric transition states. rsc.orgchemrxiv.org Accurately modeling these differences is crucial for understanding the source of stereocontrol and designing more selective catalysts.

Computational approaches to predict enantioselectivity often involve:

Conformational Sampling: Thoroughly exploring the conformational space of the catalyst-substrate complex to identify all relevant low-energy structures. rsc.org

Transition State Searching: Locating the transition states for both the major and minor enantiomer pathways.

High-Level Energy Calculation: Calculating the free energies of these diastereomeric transition states with high accuracy. The difference in these free energies (ΔΔG‡) is directly related to the enantiomeric ratio (er) or enantiomeric excess (ee) of the product.

Studies on Rh(III) catalyzed asymmetric C–H activation have shown that considering a large ensemble of transition state conformations, rather than a single intuitive structure, is necessary to accurately reproduce experimental enantiomeric ratios. rsc.org Similarly, computational analysis of the alkylation of tropane-derived enamines showed a strong congruence between the enantioselectivity predicted by B3LYP calculations and the experimental outcomes. acs.org For cobalt-catalyzed hydrofunctionalizations, DFT calculations suggested that the enantioselectivity is critically dependent on the thermodynamic stability of an organocobalt(III) intermediate. chemrxiv.org These advanced models, sometimes incorporating machine learning, are pushing the boundaries of in silico catalyst design. nih.gov

For a reaction catalyzed by a metal complex of this compound, computational analysis could rationalize the observed enantioselectivity by comparing the transition state structures leading to the (R) and (S) products. The model would highlight key non-covalent interactions, such as hydrogen bonds or steric repulsion, that destabilize one transition state relative to the other, thereby favoring the formation of the major enantiomer.

Role of 3s,5r Piperidine 3,5 Diamine As a Chiral Ligand in Asymmetric Catalysis

Applications in Asymmetric Organometallic Catalysis

A thorough search of the chemical literature reveals no specific examples of (3S,5R)-piperidine-3,5-diamine or its derivatives being successfully employed as chiral ligands in the following key asymmetric transformations. The subsections below will therefore discuss the general role of chiral diamine ligands in these reactions, which would be the expected area of application for the target compound.

Chiral diamine ligands have been used in various palladium-catalyzed cross-coupling reactions to control the enantioselectivity of C-C bond formation. In reactions such as the Suzuki, Negishi, or Buchwald-Hartwig aminations, a chiral diamine can coordinate to the metal center and influence the stereochemical outcome of the reductive elimination step, which is often the enantioselectivity-determining step. There are, however, no published reports of this compound being used for this purpose.

Asymmetric alkylation and hydrofunctionalization reactions, often catalyzed by copper, rhodium, or palladium, frequently rely on chiral ligands to deliver high enantioselectivity. Chiral diamines can create a specific chiral environment that directs the approach of the nucleophile or the electrophile. For instance, in copper-catalyzed asymmetric allylic alkylation, a chiral diamine ligand can control the facial selectivity of the nucleophilic attack on the π-allyl intermediate. No studies have been found that utilize this compound in these contexts.

Asymmetric hydrogenation is a field where chiral diamine ligands, particularly in combination with ruthenium and rhodium catalysts, have seen extensive success, especially for the reduction of ketones and imines. The mechanism often involves a metal-ligand bifunctional catalysis where one nitrogen atom of the diamine acts as a Brønsted base to deprotonate the substrate, while the metal hydride delivers the hydride to the prochiral center. The stereochemistry of the diamine ligand dictates the facial selectivity of the hydride transfer.

While this is a prime area for the application of novel chiral diamines, there is no available data on the performance of this compound in asymmetric hydrogenation. The table below illustrates the type of data that would be expected from such a study, but it is important to note that this is a hypothetical representation due to the lack of actual research data.

Hypothetical Data Table for Asymmetric Hydrogenation of Acetophenone

| Catalyst Precursor | Ligand | Solvent | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | This compound | i-PrOH | 25 | Data not available | Data not available |

Mechanistic Insights into Chiral Diamine-Catalyzed Processes

Understanding the mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new ones. This involves identifying the active catalytic species, characterizing key intermediates, and elucidating the elementary steps of the catalytic cycle.

For reactions catalyzed by metal complexes of chiral diamines, the catalytic cycle generally involves:

Ligand Exchange/Pre-catalyst Activation: The chiral diamine ligand coordinates to the metal precursor to form the active catalyst.

Substrate Coordination: The substrate binds to the chiral metal complex.

Enantioselective Step: This is the key step where the new stereocenter is formed, for example, through migratory insertion, reductive elimination, or nucleophilic attack. The chiral ligand dictates the stereochemical outcome of this step.

Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

Key intermediates often include metal-substrate complexes, metal-hydride species (in hydrogenation), and π-allyl metal complexes (in allylic alkylation). Spectroscopic techniques (e.g., NMR, IR) and computational methods (e.g., DFT) are typically used to study these intermediates and the transition states that connect them.

However, in the absence of any reported catalytic activity for this compound, no specific mechanistic studies have been conducted. The investigation of its coordination chemistry with various transition metals would be a necessary first step to evaluate its potential as a ligand and to begin to probe possible catalytic cycles.

Lack of Specific Research Data on this compound as a Chiral Ligand in Asymmetric Catalysis

A thorough review of scientific literature reveals a significant gap in research specifically detailing the application of This compound as a chiral ligand in the field of asymmetric catalysis. Consequently, in-depth information required to construct a detailed analysis of its role, particularly concerning transition state analysis and enantioselectivity control, is not available in published academic and research domains.

While the broader classes of chiral diamines and piperidine (B6355638) derivatives are well-documented as effective ligands and organocatalysts in a multitude of asymmetric transformations, the specific stereoisomer this compound does not appear to be a commonly utilized or extensively studied ligand for these purposes. As a result, there is no available data from experimental or computational studies that would allow for a rigorous examination of the transition states of reactions it might catalyze.

Without such foundational research, any discussion of the specific steric and electronic interactions within a catalytic cycle, the preferred transition state geometries, and the origins of enantioselectivity for this particular ligand would be purely speculative. Detailed research findings, including reaction yields, enantiomeric excesses, and the computational modeling necessary for a transition state analysis, are absent from the current body of scientific literature.

Therefore, the construction of an article focusing solely on the chemical compound "this compound" and its role in asymmetric catalysis, as outlined by the requested structure, cannot be fulfilled with the required scientific accuracy and depth due to the absence of primary research on the topic.

Chemical Derivatization and Functionalization of the 3s,5r Piperidine 3,5 Diamine Scaffold

Strategies for Introduction of Diverse Functional Groups

The presence of two secondary amine groups and a piperidine (B6355638) ring nitrogen in (3S,5R)-piperidine-3,5-diamine offers multiple points for derivatization. Common strategies focus on modifying these nitrogen atoms through reactions like acylation, alkylation, and the formation of ureas or sulfonamides.

N-Acylation: This is a widely used method to introduce a variety of functional groups. The amine groups can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. whiterose.ac.uk For instance, in the development of MALT1 inhibitors, the piperidine scaffold is often acylated to attach larger, more complex moieties that interact with the target protein. google.com

N-Alkylation: Alkyl groups can be introduced via reactions with alkyl halides or through reductive amination. researchgate.netacs.org Reductive amination, involving the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, is a powerful method for creating substituted amines. fishersci.co.uk This approach is used to build complex side chains onto the piperidine core.

Formation of Ureas and Sulfonamides: Reaction with isocyanates or sulfonyl chlorides leads to the formation of ureas and sulfonamides, respectively. These functional groups can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets.

Coupling to Heterocyclic Scaffolds: The diamine can be coupled to various heterocyclic cores, such as triazines, to generate molecules with high affinity for specific biological targets like ribosomal RNA. nih.govucsd.edu This strategy has been successfully employed to create novel antibacterial agents. nih.govucsd.edu

The table below summarizes common functionalization reactions for the this compound scaffold.

Table 1: Common Functionalization Reactions| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Acylation | Acyl Halides, Anhydrides, Carboxylic Acids | Amide |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Substituted Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

Regioselective and Stereoselective Functionalization Approaches

A significant challenge in functionalizing this compound is achieving selectivity, as there are three nitrogen atoms that can potentially react. Regioselectivity (differentiating between the two C3/C5 amines and the ring nitrogen) and stereoselectivity are crucial for synthesizing specific, active compounds.

Regioselectivity:

Piperidine Ring Nitrogen vs. Exocyclic Amines: The piperidine ring nitrogen is generally more nucleophilic and less sterically hindered than the two exocyclic secondary amines. This intrinsic difference can be exploited for selective functionalization. Under controlled conditions, it is often possible to selectively alkylate or acylate the ring nitrogen. ambeed.com

Mono- vs. Di-functionalization of Exocyclic Amines: Achieving monofunctionalization of the two equivalent C3 and C5 amino groups requires careful control of stoichiometry, often using a limiting amount of the electrophile. Stepwise approaches, involving protection and deprotection strategies, are more common for achieving selective difunctionalization with different groups.

Stereoselectivity:

The cis relationship of the two amino groups is a key stereochemical feature of the (3S,5R) scaffold. nih.govucsd.edu Synthetic routes are designed to preserve this stereochemistry. For instance, the hydrogenation of a substituted 3,5-diaminopyridine precursor typically yields the cis-piperidine derivative. nih.govucsd.edu

When introducing new chiral centers during functionalization, stereoselective methods are employed. For example, reductive amination using chiral catalysts or auxiliaries can lead to the formation of a specific diastereomer. depositolegale.it The inherent chirality of the piperidine scaffold can also influence the stereochemical outcome of reactions at attached side chains.

Research has shown that rhodium-catalyzed C-H functionalization can be used for site-selective and stereoselective synthesis of substituted piperidines. The selectivity is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. researchgate.net

Amine Protection and Deprotection Strategies

To achieve selective functionalization and build complex molecules, the amine groups of this compound are often temporarily blocked using protecting groups. The choice of protecting group is critical and depends on its stability to the reaction conditions used for subsequent modifications and the ease of its removal.

Common Protecting Groups:

tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, except for strong acids. thieme-connect.comorganic-chemistry.org Deprotection is typically achieved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.com This allows for orthogonal protection strategies when used in conjunction with the acid-labile Boc group.

Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is typically removed using a solution of piperidine in an organic solvent. masterorganicchemistry.comnih.gov Its sensitivity to base makes it orthogonal to both Boc and Cbz groups.

Orthogonal Protection: An orthogonal protection strategy allows for the selective deprotection of one amine group while others remain protected. For the this compound scaffold, one could envision a scenario where the ring nitrogen is protected with a Cbz group, and the two exocyclic amines are protected with Boc groups. The Boc groups could then be selectively removed with acid, leaving the Cbz group intact for further functionalization at a later stage.

The table below outlines common amine protecting groups and their deprotection conditions.

Table 2: Common Amine Protecting Groups and Deprotection Conditions| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

The synthesis of cis-3,5-bis(tert-butoxycarbonylamino)-piperidine is a key step in many synthetic routes, creating a stable intermediate that can be further functionalized. google.com

Synthesis of Advanced this compound Derivatives and Analogues

The derivatization strategies discussed above have enabled the synthesis of numerous advanced derivatives and analogues of this compound with potential therapeutic applications.

Aminoglycoside Mimetics: As mentioned, the scaffold is a key component in the synthesis of aminoglycoside mimetics. nih.govucsd.edu By attaching various "headpiece" and "tailpiece" substituents, often via a central triazine core, researchers have developed potent inhibitors of bacterial translation and growth. nih.govucsd.edu Modifications have included altering the piperidine ring itself, for example, by introducing a hydroxyl group to create (3S,5R)-3-amino-5-hydroxy-piperidine derivatives. google.com

Enzyme Inhibitors: The scaffold has been incorporated into inhibitors of various enzymes.

Renin Inhibitors: The this compound core has been used to develop orally active renin inhibitors for the treatment of hypertension. In these compounds, one of the exocyclic amines is often part of a more complex side chain designed to interact with the enzyme's active site. nih.gov

MALT1 Inhibitors: This scaffold is used in the synthesis of inhibitors for Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a target in immunology and oncology. The diamine core serves as a central scaffold to which other pharmacophoric elements are attached. google.com

Advanced Analogues: Synthetic efforts also focus on creating analogues with modified ring structures to explore new chemical space. This can involve creating bicyclic systems or introducing different substitution patterns on the piperidine ring. depositolegale.itajchem-a.com The goal is often to improve pharmacokinetic properties or to fine-tune the biological activity of the parent compound.

The synthesis of these advanced derivatives relies heavily on the strategic use of protection/deprotection sequences and regioselective functionalization to build molecular complexity in a controlled manner. nih.govnih.gov

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-deoxystreptamine (B1221613) (2-DOS) |

| cis-3,5-bis(tert-butoxycarbonylamino)-piperidine |

| (3S,5R)-3-amino-5-hydroxy-piperidine |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Benzyl chloroformate |

| Cyanuric chloride |

Applications of 3s,5r Piperidine 3,5 Diamine in Chemical Research and Materials Science

As Chiral Building Blocks for Complex Molecular Architectures

The rigid, stereochemically defined structure of (3S,5R)-piperidine-3,5-diamine makes it an excellent chiral building block for the synthesis of complex molecular architectures. nih.govnih.govcgiqtectijuana.mx Its two amino groups provide handles for the introduction of further stereocenters and the construction of intricate molecular frameworks with a high degree of stereocontrol. nih.govnih.govcgiqtectijuana.mx The piperidine (B6355638) ring itself is a prevalent motif in a vast number of bioactive natural products and pharmaceuticals, making its derivatives, such as this compound, highly sought-after synthons. nih.govresearchgate.netajchem-a.com

The synthesis of enantiomerically pure piperidine derivatives is a significant area of research. nih.govresearchgate.net Methodologies such as diastereoselective alkylation of chiral non-racemic lactams and asymmetric reduction of pyridinium (B92312) salts have been developed to access specific stereoisomers of substituted piperidines. nih.gov These synthetic advancements have enabled the use of chiral piperidines in the total synthesis of complex natural products, including various alkaloids. nih.govresearchgate.netepa.govresearchgate.net For instance, the enantioselective synthesis of piperidine alkaloids often relies on the use of chiral synthons to control the stereochemistry of the final product. nih.govresearchgate.netresearchgate.net

The following table provides examples of diastereoselective and enantioselective synthetic methods used to produce chiral piperidine derivatives, highlighting the high levels of stereocontrol that can be achieved.

| Reaction Type |

This table presents a summary of representative stereoselective methods for the synthesis of chiral piperidine derivatives, demonstrating the high degree of stereocontrol achievable.

Development of Peptidomimetics and Conformationally Constrained Analogues

A significant application of piperidine scaffolds, including the diamine derivative, is in the development of peptidomimetics. These are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The conformationally constrained nature of the piperidine ring is particularly useful for mimicking the secondary structures of peptides, such as β-turns. nih.gov

A notable example is the use of cis-3,5-diamino-piperidine (DAP), a stereoisomer of the title compound, as a synthetic mimetic of 2-deoxystreptamine (B1221613) (2-DOS). nih.gov 2-DOS is a key component of aminoglycoside antibiotics that binds to the bacterial ribosomal RNA (rRNA), leading to inhibition of protein synthesis. nih.gov The DAP scaffold successfully mimics the cis-1,3-diamine configuration of 2-DOS, which is crucial for its interaction with rRNA. nih.gov This research has led to the development of novel antibacterial translation inhibitors. nih.gov

The structure-activity relationship (SAR) of these DAP-based aminoglycoside mimetics has been investigated by linking them to a triazine core, creating molecules referred to as DAPT. rsc.org The following table summarizes the SAR data for a selection of these compounds, highlighting the importance of the diamine scaffold and the nature of the substituents on their biological activity.

| Compound |

This table illustrates the structure-activity relationship of DAPT compounds, emphasizing the critical role of the cis-3,5-diamino fragment for antibacterial activity. Data sourced from studies on aminoglycoside mimetics. rsc.org

Scaffolds for Combinatorial Chemistry and Chemical Library Synthesis

The structural features of this compound make it a suitable scaffold for combinatorial chemistry and the synthesis of chemical libraries. nih.gov The presence of two distinct amino groups allows for the divergent introduction of a variety of chemical functionalities, leading to the rapid generation of a large number of diverse molecules. nih.gov This approach is highly valuable in drug discovery for the identification of new lead compounds. researchgate.netthieme-connect.comresearchgate.netnih.govresearchgate.net

The reduced chemical complexity of the diamino-piperidine scaffold, compared to the natural products it may mimic, makes it amenable to rapid elaboration through parallel synthesis techniques. nih.gov Solid-phase synthesis is a particularly powerful tool in this context, allowing for the efficient construction and purification of large libraries of compounds. nih.govacs.orgrsc.orgresearchgate.net For instance, piperazine (B1678402) and piperidine libraries have been successfully synthesized using solid-phase methods for the discovery of new drug candidates. nih.govacs.org

The principles of diversity-oriented synthesis (DOS) are often applied to piperidine scaffolds to explore a wider range of chemical space and generate libraries of structurally diverse and complex molecules. lincoln.ac.ukwhiterose.ac.uk These libraries are then screened in high-throughput assays to identify compounds with desired biological activities. asm.org

Integration into Advanced Materials and Surface Modification

The application of this compound in the field of materials science, including its integration into advanced materials and for surface modification, is an area with limited published research. While chiral diamines, in general, are recognized as valuable building blocks in supramolecular chemistry and for the construction of chiral polymers and metal-organic frameworks (MOFs), specific examples utilizing this compound are not readily found in the current scientific literature. iucr.orgrsc.orgiucr.org

Theoretically, the bifunctional and chiral nature of this compound could make it a candidate for applications such as:

Chiral Ligands in Asymmetric Catalysis: The diamine could be immobilized on a solid support for use as a recyclable catalyst.

Building Blocks for Chiral Polymers: Incorporation into polymer chains could lead to materials with unique chiroptical properties.

Components of Metal-Organic Frameworks (MOFs): The diamine could act as a chiral linker to create porous materials with enantioselective recognition or separation capabilities. rsc.org

Surface Modifiers: Self-assembled monolayers of this compound on surfaces could be used to create chiral interfaces for enantioselective sensing or chromatography.

However, at present, these remain largely hypothetical applications for this specific compound, and further research is needed to explore its potential in materials science.

Green Chemistry Aspects in the Synthesis of 3s,5r Piperidine 3,5 Diamine

Principles of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A high atom economy indicates that most of the atoms from the starting materials are found in the final product, minimizing the generation of by-products and waste. frontiersin.org Reaction efficiency, often measured by percentage yield, complements atom economy by describing how effectively the reactants are converted into the product under specific experimental conditions. rsc.org An ideal synthesis route exhibits both high atom economy and high reaction efficiency.

One documented synthesis of the cis-3,5-diamino-piperidine (DAP) scaffold, which includes the (3S,5R) stereoisomer, begins with 2-chloro-3,5-dinitropyridine. nih.gov The process involves the hydrogenation of the nitro groups, protection of the resulting amino groups, and subsequent hydrogenation of the pyridine (B92270) ring. nih.gov

Table 1: Key Green Chemistry Efficiency Metrics

| Metric | Definition | Goal in Green Chemistry |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize; approaches 100% in ideal reactions like additions. |

| Reaction Yield (%) | (Actual amount of product obtained / Theoretical amount of product) x 100% | Maximize; indicates the practical efficiency of the reaction. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize; provides a more practical measure than atom economy. whiterose.ac.uk |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize; accounts for solvents, reagents, and process aids, giving a complete picture of waste. whiterose.ac.ukrsc.org |

Use of Sustainable Reagents and Solvents

The choice of reagents and solvents is critical to the environmental performance of a synthetic process. Green chemistry promotes the use of materials that are renewable, less toxic, and can be recycled. alfa-chemistry.com This includes biocatalysts (enzymes), reagents derived from renewable feedstocks, and benign solvents like water. mdpi.comacs.org

In the synthesis of the diamino-piperidine scaffold from 2-chloro-3,5-dinitropyridine, reagents include hydrogen gas, palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). nih.gov Hydrogen is a clean reagent, with water being its only byproduct if used in a fuel cell context, but its generation and use under high pressure require significant energy input. Palladium and rhodium are highly efficient catalysts but are also scarce, expensive, and present toxicity and recycling challenges. diva-portal.org The use of acetic acid as a solvent in the ring hydrogenation step is a consideration, as more sustainable alternatives are continually sought. nih.gov

Alternative green approaches that could be applied to piperidine (B6355638) synthesis include:

Biocatalysis : The use of enzymes can facilitate reactions under mild conditions (room temperature and neutral pH in water), with high stereoselectivity, often eliminating the need for protecting groups. mdpi.comacs.org For example, biocatalytic desymmetrization of diols has been used to create chiral intermediates for piperidine-containing pharmaceuticals. acs.org

Renewable Starting Materials : Syntheses starting from readily available, renewable resources like amino acids (e.g., L-serine) represent a greener alternative to petroleum-based feedstocks. cgiqtectijuana.mx

Table 2: Comparison of Reagents in Chemical Synthesis

| Feature | Conventional Reagents | Sustainable/Green Reagents |

| Origin | Often fossil-fuel based | Renewable (biomass, etc.) |

| Toxicity | Can be high, posing health and environmental risks | Low or non-toxic by design |

| Catalysts | Often stoichiometric, based on heavy or precious metals | Catalytic, using earth-abundant metals or biocatalysts diva-portal.org |

| Solvents | Volatile organic compounds (VOCs) like DMF, CH2Cl2 | Water, supercritical fluids, ionic liquids, bio-solvents alfa-chemistry.commdpi.com |

| Conditions | Often require high temperature and pressure | Often function at ambient temperature and pressure acs.org |

Reduction of Chemical Waste and Environmental Impact